molecular formula C13H18O2 B373735 5-Tert-butyl-2-ethylbenzoic acid

5-Tert-butyl-2-ethylbenzoic acid

Cat. No.: B373735
M. Wt: 206.28g/mol
InChI Key: BFPBZSHCAVMCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-2-ethylbenzoic acid (CAS: 132858-12-9) is a substituted benzoic acid derivative with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its structure features a tert-butyl group at the 5-position and an ethyl group at the 2-position of the aromatic ring. The tert-butyl group contributes steric bulk and lipophilicity, while the ethyl substituent modulates electronic effects and solubility. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28g/mol

IUPAC Name

5-tert-butyl-2-ethylbenzoic acid

InChI

InChI=1S/C13H18O2/c1-5-9-6-7-10(13(2,3)4)8-11(9)12(14)15/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

BFPBZSHCAVMCNT-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)C(C)(C)C)C(=O)O

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences between 5-tert-butyl-2-ethylbenzoic acid and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
5-Tert-butyl-2-ethylbenzoic acid 132858-12-9 C₁₃H₁₈O₂ 206.28 5-tert-butyl, 2-ethyl Carboxylic acid
5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid 165950-06-1 C₁₄H₁₉NO₄ 265.30 2-methyl, 5-Boc-protected amino-methyl Carboxylic acid, carbamate (Boc)
5-Tert-butyl-2-methoxybenzoic acid 73469-54-2 C₁₂H₁₆O₃ 220.25 5-tert-butyl, 2-methoxy Carboxylic acid, ether
5-{[(tert-Butoxy)carbonyl]amino}-2-methylbenzoic acid 143617-90-7 C₁₃H₁₇NO₄ 251.28 2-methyl, 5-Boc-protected amino Carboxylic acid, carbamate (Boc)
Tert-butyl 2-hydroxy-5-nitrobenzoate 155388-63-9 C₁₁H₁₃NO₅ 239.23 2-hydroxy, 5-nitro, tert-butyl ester Ester, hydroxyl, nitro

Key Differences in Properties and Reactivity

Electronic Effects and Acidity
  • 5-Tert-butyl-2-ethylbenzoic acid : The ethyl group at position 2 is weakly electron-donating, slightly reducing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The tert-butyl group at position 5 exerts minimal electronic influence but enhances steric hindrance .
  • 5-Tert-butyl-2-methoxybenzoic acid : The methoxy group at position 2 is strongly electron-donating, further reducing acidity compared to the ethyl-substituted analogue. This compound’s lower acidity makes it less reactive in esterification or amidation reactions .
  • Boc-Protected Analogues (e.g., 165950-06-1, 143617-90-7): The Boc (tert-butoxycarbonyl) group introduces steric bulk and protects reactive amino functionalities. These derivatives are less acidic than the parent benzoic acid due to the electron-withdrawing nature of the carbamate group .
Steric and Solubility Considerations
  • The tert-butyl group in all analogues enhances lipophilicity, reducing aqueous solubility. However, the ethyl group in 5-tert-butyl-2-ethylbenzoic acid provides moderate solubility in polar organic solvents (e.g., ethanol, DMSO), whereas methoxy or Boc-protected analogues exhibit lower polarity .
  • Tert-butyl 2-hydroxy-5-nitrobenzoate (155388-63-9): The esterification of the carboxylic acid drastically reduces water solubility, while the nitro group increases reactivity in electrophilic substitution reactions .

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